Cas no 18463-85-9 (Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-)

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- structure
18463-85-9 structure
Product Name:Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
Numero CAS:18463-85-9
MF:C15H14N4S
MW:282.363461017609
CID:143335
PubChem ID:29080
Update Time:2025-04-19

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
    • N,N-dimethyl-4-(6-benzothiazolylazo)aniline
    • 4-[(E)-1,3-benzothiazol-6-yldiazenyl]-N,N-dimethylaniline
    • 6-(PARA-DIMETHYLAMINOPHENYLAZO)-BENZOTHIAZOLE
    • 6-DIMETHYLAMINOPHENYLAZOBENZOTHIAZOLE
    • BT-6
    • 6-[4-(Dimethylamino)phenylazo]benzothiazole
    • 6-[(p-Dimethylaminophenyl)azo]benzothiazole
    • N,N-dimethyl-p-(6-benzothiazolylazo)aniline
    • BRN 5389277
    • 6-((p-(Dimethylamino)phenyl)azo)benzothiazole
    • 4-(6-Benzothiazolylazo)-N,N-dimethylbenzenamine
    • CCRIS 4064
    • BENZOTHIAZOLE, 6-((p-(DIMETHYLAMINO)PHENYL)AZO)-
    • BT 6
    • 6-(p-Dimethlaminophenylazo)benzothiazole
    • N,N-Dimethyl-4(6'-benzthiazolylazo)aniline
    • 6-(4-dimethylaminophenylazobenzothiazole)
    • 4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline
    • DTXSID0075314
    • 6-Dimethylaminophenylazobenzthiazole
    • 6-(p-dimethylaminophenylazo)-benzothiazole
    • N,N-Dimethyl-p-(6-benzthiazolylazo)aniline
    • 18463-85-9
    • Benzenamine, 4-(6-benzothiazolylazo)-N,N-dimethyl-
    • Inchi: 1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3/b18-17+
    • Chiave InChI: RRPLFUWADFBRTK-ISLYRVAYSA-N
    • Sorrisi: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 282.093917
  • Massa monoisotopica: 282.093917
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.1
  • XLogP3: 4.3

Proprietà sperimentali

  • Densità: 1.2493 (rough estimate)
  • Punto di ebollizione: 467.6°C at 760 mmHg
  • Punto di infiammabilità: 236.6°C
  • Indice di rifrazione: 1.5700 (estimate)

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Letteratura correlata

Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.